UC2288

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

UC2288 is a novel, cell-permeable, and orally active compound that acts as a p21 attenuator. It is synthesized based on the structure of Sorafenib. This compound decreases p21 messenger ribonucleic acid expression independently of p53 and attenuates p21 protein levels with minimal effect on p21 protein stability .

Preparation Methods

UC2288 is synthesized based on the chemical structure of Sorafenib. The synthetic route involves the use of phenylcyclohexyl-urea as a base compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide and ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

UC2288 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

Substitution: This compound can undergo substitution reactions where functional groups on the compound are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents

Scientific Research Applications

UC2288 is a compound structurally similar to sorafenib, a multikinase inhibitor, and has garnered interest for its potential applications, particularly in cancer research . Studies indicate that this compound can suppress tumor growth through various mechanisms, making it a promising therapeutic option .

Scientific Research Applications of this compound

Nasopharyngeal Carcinoma (NPC) Research: this compound has demonstrated the ability to inhibit proliferation and induce apoptosis in NPC cells in a dose- and time-dependent manner . It promotes DNA damage and decreases the phosphorylation of EGFR and ERK, suggesting that this compound suppresses the growth of NPC by inhibiting the EGFR/ERK pathway .

- Inhibition of Cell Growth: this compound inhibits the proliferation of NPC cells and reduces their clonogenicity, indicating an inhibitory effect on the long-term growth of these cells .

- Induction of Apoptosis: this compound triggers apoptosis in NPC cells by upregulating cleaved-caspase3 and Bax expression while reducing Bcl-2 and survivin expression . This suggests that this compound may induce apoptosis through both extrinsic and intrinsic pathways .

- DNA Damage: this compound stimulates the formation of DNA double-strand breaks (DSBs), further confirming its pro-apoptotic ability .

Breast Cancer Research: this compound is being explored in combination with other drugs for treating breast cancer. The combination of alpelisib, this compound, and OHT is synergistic, safe, and selective for ERα + breast cancer cell lines with activating mutation(s) in PI3Kα .

General Cancer Research: this compound has shown potential as an anti-cancer agent due to its ability to decrease cell proliferation and induce apoptosis in cancer cells . Its effects on the EGFR/ERK pathway make it a potential target for cancer therapy .

Research Tool: this compound is a research tool that can be used for investigating p21 related pathophysiology and may lead to useful therapeutics .

Potential Toxicity

Mechanism of Action

UC2288 exerts its effects by selectively downregulating the expression of p21, a cyclin-dependent kinase inhibitor. This downregulation occurs independently of p53, a tumor suppressor protein. This compound decreases p21 messenger ribonucleic acid expression and attenuates p21 protein levels with minimal effect on p21 protein stability . The molecular targets of this compound include the p21 protein and its associated pathways, which are involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

UC2288 is structurally related to Sorafenib, a multikinase inhibitor that also attenuates p21. unlike Sorafenib, this compound does not inhibit Raf kinases or alter the phosphorylation state of extracellular signal-regulated kinase . Other similar compounds include:

Sorafenib: A multikinase inhibitor that also attenuates p21 but has broader kinase inhibition activity.

Imetelstat: A telomerase inhibitor that, when combined with this compound, shows synergistic effects in inhibiting tumor growth

This compound’s unique selectivity for p21 and its minimal effect on other kinases make it a valuable tool for studying the specific role of p21 in various biological processes and diseases .

Biological Activity

UC2288 is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Structurally related to sorafenib, a known multikinase inhibitor, this compound primarily functions as a p21 inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential clinical implications.

This compound operates by inhibiting the cyclin-dependent kinase inhibitor p21Cip1/Waf1, which plays a critical role in regulating cell cycle progression and apoptosis. The inhibition of p21 allows for increased apoptosis in cancer cells, particularly those resistant to conventional therapies.

Key Findings:

- Inhibition of p21 : this compound reduces both the mRNA and protein levels of p21, independent of p53 status, which is significant since many cancers exhibit mutations in the p53 gene .

- Induction of Apoptosis : Treatment with this compound has been shown to increase cleaved-caspase-3 levels and promote DNA double-strand breaks (DSBs), indicating a robust apoptotic response in treated cells .

- Cell Cycle Effects : By attenuating p21 levels, this compound disrupts the cell cycle arrest typically induced by p21, thereby promoting cell death in various cancer types .

Biological Activity in Cancer Models

This compound has been evaluated across several cancer models, demonstrating significant anti-tumor activity.

Table 1: Summary of Biological Activity in Various Cancer Cell Lines

Case Studies

-

Nasopharyngeal Carcinoma :

A study demonstrated that this compound significantly inhibited the growth of nasopharyngeal carcinoma cells by inducing apoptosis and promoting DNA damage. Cells treated with this compound showed increased levels of γ-H2AX, a marker for DSBs, alongside morphological changes indicative of apoptosis . -

Neuroblastoma :

In neuroblastoma models, this compound was found to enhance sensitivity to cisplatin treatment. The combination therapy resulted in reduced cell viability and delayed tumor regrowth in resistant cell lines . This suggests a potential combinatorial approach for treating high-risk neuroblastoma. -

Ovarian Cancer :

Research indicated that this compound effectively induced apoptosis in ovarian cancer cells with high p21 expression. The compound's ability to downregulate p21 led to enhanced activation of pro-apoptotic pathways, making it a promising candidate for therapeutic strategies targeting this malignancy .

Clinical Implications

The findings surrounding this compound suggest that it could serve as a valuable therapeutic agent in oncology, particularly for cancers characterized by high p21 expression or resistance to standard treatments. Its ability to induce apoptosis through p21 inhibition opens avenues for combination therapies that could enhance the efficacy of existing chemotherapeutics.

Properties

IUPAC Name |

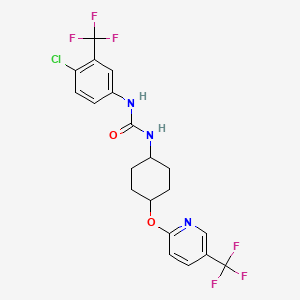

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF6N3O2/c21-16-7-4-13(9-15(16)20(25,26)27)30-18(31)29-12-2-5-14(6-3-12)32-17-8-1-11(10-28-17)19(22,23)24/h1,4,7-10,12,14H,2-3,5-6H2,(H2,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSOOYSNVVMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.